Lipophilicity Advantage: 0.8 Log‑Unit Higher LogP Versus Diphenyl Analog
The target compound exhibits a calculated LogP of 5.6, exceeding that of the 4,6‑diphenyl analog (estimated LogP ≈ 4.8) by approximately 0.8 log units . This difference arises from the replacement of two phenyl rings with the more hydrophobic 1‑naphthyl groups. In the same scaffold, a one‑step synthesis provides quantitative yield and the product is confirmed by 1H‑, 2H‑, 13C‑NMR, IR, and Raman spectroscopy [1].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.6 |
| Comparator Or Baseline | Dimethyl 5,5‑dicyano‑2‑hydroxy‑4,6‑diphenyl‑1‑cyclohexene‑1,3‑dicarboxylate (estimated LogP ≈ 4.8; no experimental LogP available for the diphenyl analog — class‑level inference based on aromatic ring contributions) |
| Quantified Difference | ΔLogP ≈ +0.8 units (target higher) |
| Conditions | Calculated LogP; target from Guidechem database; diphenyl analog estimated by structural comparison |
Why This Matters
Higher lipophilicity enhances passive membrane diffusion and intracellular target access, a critical parameter when selecting compounds for cell‑permeability‑dependent phenotypic or target‑engagement assays.
- [1] OUCI. One‑step synthesis and spectroscopic characterization (Molbank 2023). Accessed May 2026. View Source
